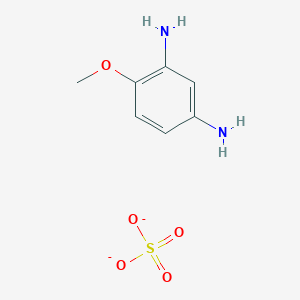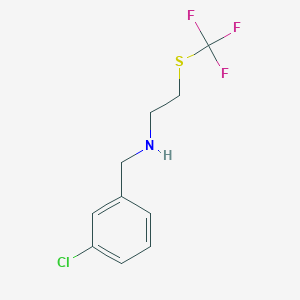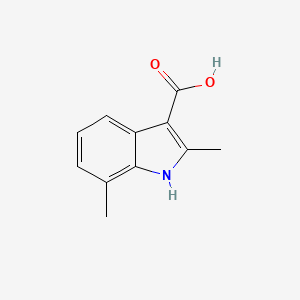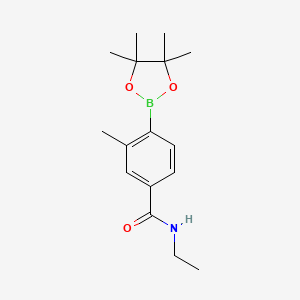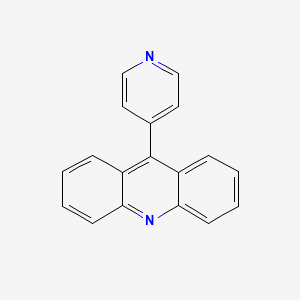![molecular formula C13H23NO4S B11758889 3-[(tert-butoxycarbonyl)amino]-3-(tetrahydro-2H-thiopyran-4-yl)propanoic acid](/img/structure/B11758889.png)
3-[(tert-butoxycarbonyl)amino]-3-(tetrahydro-2H-thiopyran-4-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(tert-butoxy)carbonyl]amino}-3-(thian-4-yl)propanoic acid is a synthetic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a thian-4-yl group attached to the propanoic acid backbone. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(tert-butoxy)carbonyl]amino}-3-(thian-4-yl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Formation of the Thian-4-yl Group: The thian-4-yl group is introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable thian-4-yl halide with the protected amino acid.
Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions, typically using trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the synthesis and ensure the consistency of the final product.
化学反应分析
Types of Reactions
3-{[(tert-butoxy)carbonyl]amino}-3-(thian-4-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The thian-4-yl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The Boc protecting group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Trifluoroacetic acid is commonly used for deprotection, while other reagents like di-tert-butyl dicarbonate can be used for re-protection.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various protected or functionalized amino acids.
科学研究应用
3-{[(tert-butoxy)carbonyl]amino}-3-(thian-4-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}-3-(thian-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group plays a crucial role in modulating the reactivity and stability of the compound. Upon deprotection, the free amino group can participate in various biochemical reactions, influencing the activity of target proteins and pathways.
相似化合物的比较
Similar Compounds
- 3-{[(tert-butoxy)carbonyl]amino}-3-(4-phenylphenyl)propanoic acid
- (2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)propanoic acid
Uniqueness
3-{[(tert-butoxy)carbonyl]amino}-3-(thian-4-yl)propanoic acid is unique due to the presence of the thian-4-yl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with sulfur-containing biomolecules and participate in redox reactions, making it valuable in various research applications.
属性
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(thian-4-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4S/c1-13(2,3)18-12(17)14-10(8-11(15)16)9-4-6-19-7-5-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTRKNKTPDMTGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1CCSCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
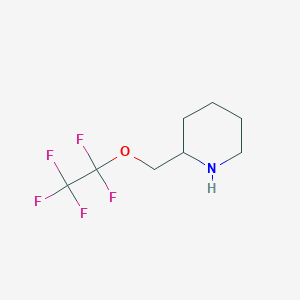
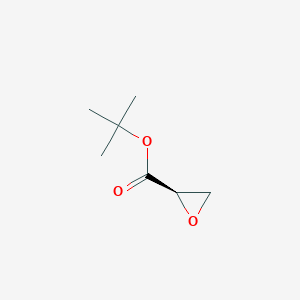
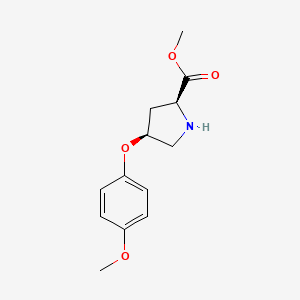
![4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B11758815.png)
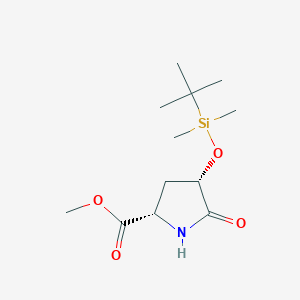
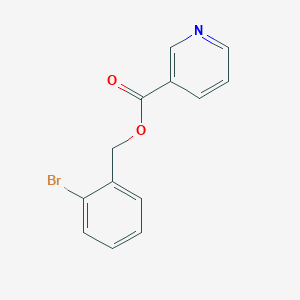
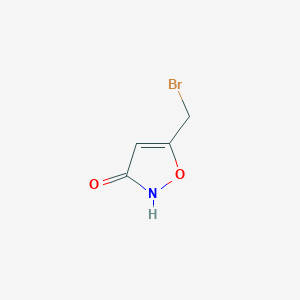
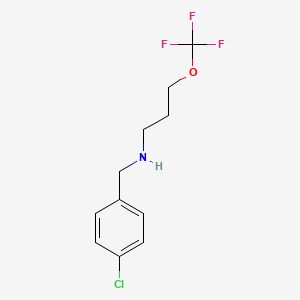
![[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-isopropyl-amino]-acetic acid](/img/structure/B11758846.png)
